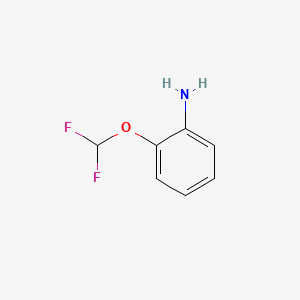

2-(Difluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNAIUUCOVWLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359050 | |

| Record name | 2-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-04-0 | |

| Record name | 2-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Difluoromethoxy)aniline: Synthesis, Safety, and Applications in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)aniline, identified by the CAS number 22236-04-0 , is a crucial fluorinated aniline derivative that serves as a vital building block in the synthesis of complex organic molecules.[1] Its unique difluoromethoxy group imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity, making it a molecule of significant interest in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed safety information, and its application as a precursor in the synthesis of targeted kinase inhibitors. A particular focus is placed on its role in the development of therapeutics targeting critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and JAK-STAT pathways.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a molecular formula of C₇H₇F₂NO and a molecular weight of 159.13 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22236-04-0 | [1] |

| Molecular Formula | C₇H₇F₂NO | [1] |

| Molecular Weight | 159.13 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 205 °C | |

| Density | 1.272 g/mL at 25 °C | |

| Refractive Index | n20/D 1.505 | |

| Flash Point | 93 °C (closed cup) |

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is paramount for its handling in a research and development setting. The following tables summarize the key hazard information and safety precautions.

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Data compiled from multiple sources.

Precautionary Statements and First Aid

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Data compiled from multiple sources.

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-(difluoromethoxy)-2-nitrobenzene.

Reaction Scheme:

References

physical and chemical properties of 2-(Difluoromethoxy)aniline

An In-depth Technical Guide to 2-(Difluoromethoxy)aniline

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 22236-04-0). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document includes detailed experimental protocols and workflow visualizations to support laboratory applications.

Core Properties and Safety Information

This compound, also known as 2-(Difluoromethoxy)benzenamine, is a colorless liquid intermediate valued for its unique difluoromethoxy moiety.[1] This functional group is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.

Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers and descriptors for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 22236-04-0 | [1][2][3] |

| Molecular Formula | C₇H₇F₂NO | [1][2][3] |

| Molecular Weight | 159.13 g/mol | [2][3] |

| InChI Key | CGNAIUUCOVWLLL-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)N)OC(F)F | [1] |

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 205 °C (lit.) | [3] |

| 209.8 °C at 760 mmHg | [4] | |

| Density | 1.272 g/mL at 25 °C (lit.) | [3] |

| 1.253 g/cm³ | [4] | |

| Refractive Index (n20/D) | 1.505 (lit.) | [3] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |

| Vapor Pressure | 0.199 mmHg at 25°C | [4] |

| logP | 1.27 | [4] |

| pKa | 2.93 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [4] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[3]

| Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | [5] |

| H312 | Harmful in contact with skin | [5] |

| H332 | Harmful if inhaled | [5] |

| Storage Class | 10 - Combustible liquids | [3] |

Synthesis and Reactivity

This compound is primarily synthesized via the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)nitrobenzene.[4] It serves as a versatile nucleophile in various chemical transformations, particularly in the synthesis of heterocyclic compounds for medicinal chemistry.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-(Difluoromethoxy)nitrobenzene. This method is adapted from standard procedures for the reduction of aromatic nitro compounds.

Reaction Scheme: O₂N-C₆H₄-OCHF₂ + 3 H₂ --(Pd/C)--> H₂N-C₆H₄-OCHF₂ + 2 H₂O

Materials:

-

2-(Difluoromethoxy)nitrobenzene

-

Ethanol (or Methanol), anhydrous

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 2-(Difluoromethoxy)nitrobenzene (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (1-2 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Rinse the pad with a small amount of ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Application in Kinase Inhibitor Scaffolding

This protocol outlines a representative synthesis of a 4-anilinoquinoline derivative, a common scaffold in kinase inhibitors, using this compound in a nucleophilic aromatic substitution (SₙAr) reaction.

Reaction Scheme: Cl-C₉H₅N₂ + H₂N-C₆H₄-OCHF₂ --(Base)--> (C₆H₄-OCHF₂)-NH-C₉H₅N₂

Materials:

-

This compound

-

4-Chloroquinoline (or a substituted analog)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or 2-Propanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinoline (1.0 eq) and this compound (1.1 eq).

-

Solvent and Base Addition: Add a suitable solvent such as 2-propanol or DMF, followed by a base (e.g., DIPEA, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

-

Extraction: If no precipitate forms, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-(2-(difluoromethoxy)anilino)quinoline derivative.

Spectroscopic Data

While specific, high-resolution spectra are best obtained from a certificate of analysis for a specific lot, the expected spectroscopic characteristics for this compound are described below.[2]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic protons in the range of δ 6.7-7.2 ppm, exhibiting complex splitting patterns (multiplets) due to their coupling with each other. A broad singlet corresponding to the two amine (-NH₂) protons would typically appear between δ 3.5-4.5 ppm. A characteristic triplet for the difluoromethoxy proton (-OCHF₂) is expected further downfield, typically between δ 6.5-7.5 ppm, with a coupling constant (J) characteristic of H-F coupling.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Strong, sharp peaks between 3300-3500 cm⁻¹ correspond to the N-H stretching of the primary amine. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C-O-C ether linkage will show strong absorptions in the 1200-1300 cm⁻¹ region, and the strong C-F bonds will exhibit characteristic absorptions in the 1000-1150 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 159. The fragmentation pattern would likely involve the loss of the difluoromethyl group or other characteristic fragments of the aniline structure.

Visualized Workflows and Applications

The following diagrams illustrate the synthesis workflow and the strategic role of this compound in drug development.

Caption: A typical experimental workflow for the synthesis of this compound.

Caption: The strategic value of the difluoromethoxy group in drug discovery.

References

2-(Difluoromethoxy)aniline structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable intermediate in drug discovery and development.

Core Compound Information

This compound, with the CAS number 22236-04-0, is an aromatic amine featuring a difluoromethoxy substituent at the ortho position of the aniline ring. This structural motif is of particular interest to medicinal chemists.

Chemical Structure and Identifiers

The structure and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 22236-04-0 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)N)OC(F)F[1] |

| InChI | InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2[1] |

| InChIKey | CGNAIUUCOVWLLL-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Colorless liquid with a faint odor. |

| Boiling Point | 205 °C (lit.)[2][3] |

| Density | 1.272 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index (n20/D) | 1.505 (lit.)[2][3] |

| Flash Point | 93 °C (199.4 °F) - closed cup[2] |

| pKa | 2.93 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reduction of its nitro precursor, 2-(difluoromethoxy)nitrobenzene. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction using stannous chloride (SnCl₂) being common approaches.

Synthesis Workflow

The general synthetic pathway is illustrated in the diagram below.

References

An In-Depth Technical Guide to the Solubility of 2-(Difluoromethoxy)aniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Difluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of quantitative public data, this document focuses on providing a robust framework for determining its solubility profile, including detailed experimental protocols and an understanding of its chemical properties that govern solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₇F₂NO[1] |

| Molecular Weight | 159.13 g/mol [2][3][4] |

| Appearance | Colorless liquid[1] |

| Density | Approximately 1.253 - 1.272 g/mL at 25 °C[1][2] |

| Boiling Point | Approximately 205 - 209.8 °C at 760 mmHg[1][2] |

| Flash Point | Approximately 80.7 - 93 °C[1] |

| LogP (ACD/LogP) | 1.27[1] |

| Polar Surface Area | 35.2 Ų[1] |

Note: The listed values are aggregated from multiple sources and may vary slightly.

Qualitative Solubility Profile

General literature and safety data sheets indicate that this compound is soluble in organic solvents but sparingly soluble in water[1]. As an aromatic amine, its basic nitrogen atom allows it to form water-soluble salts in the presence of acids[5][6][7][8].

Predicted Solubility in Common Laboratory Solvents

Based on its chemical structure—a moderately polar aromatic amine with a difluoromethoxy group—a qualitative prediction of its solubility in various solvent classes can be made. The following table provides a template for recording experimentally determined quantitative solubility data.

| Solvent Class | Solvent | Predicted Solubility | Quantitative Solubility (g/L at 25°C) |

| Polar Protic | Water | Sparingly Soluble | Data not available |

| Methanol | Soluble | Data not available | |

| Ethanol | Soluble | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

| Dimethylformamide (DMF) | Soluble | Data not available | |

| Acetonitrile (ACN) | Soluble | Data not available | |

| Acetone | Soluble | Data not available | |

| Nonpolar | Toluene | Soluble | Data not available |

| Hexanes | Sparingly Soluble | Data not available | |

| Dichloromethane (DCM) | Soluble | Data not available | |

| Diethyl Ether | Soluble | Data not available | |

| Aqueous Acid | 5% Hydrochloric Acid | Soluble (forms a salt) | Data not available |

| Aqueous Base | 5% Sodium Hydroxide | Insoluble | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected laboratory solvents (HPLC grade)

-

Analytical balance

-

20 mL glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. "Excess" means that undissolved solid should be visible.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC-UV method for the quantification of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Visualizations

Caption: A workflow for determining the solubility of this compound.

Caption: Interactions of this compound with different solvent types.

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests solubility in a broad range of common organic laboratory solvents and limited solubility in water. Its basicity indicates that it will be soluble in acidic aqueous solutions due to salt formation. For precise applications in research and development, it is imperative that solubility is determined experimentally. The shake-flask method detailed in this guide provides a reliable and standardized protocol for generating this critical data, thereby facilitating formulation development and further investigation of this compound.

References

Synthetic Pathway for 2-(Difluoromethoxy)aniline from 2-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 2-(Difluoromethoxy)aniline, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-nitrophenol. The synthesis proceeds through a two-step sequence involving an initial O-difluoromethylation followed by the reduction of the nitro group.

Synthetic Strategy Overview

The overall transformation from 2-nitrophenol to this compound is achieved in two key steps:

-

Step 1: O-Difluoromethylation of 2-Nitrophenol. This step introduces the difluoromethoxy group onto the phenolic oxygen of 2-nitrophenol to yield the intermediate, 2-(difluoromethoxy)nitrobenzene.

-

Step 2: Reduction of 2-(difluoromethoxy)nitrobenzene. The nitro group of the intermediate is then selectively reduced to an amine to afford the final product, this compound.

This synthetic route is efficient and utilizes established chemical transformations, making it a practical approach for laboratory-scale synthesis.

Experimental Protocols and Data

Step 1: Synthesis of 2-(Difluoromethoxy)nitrobenzene

The difluoromethylation of 2-nitrophenol is effectively carried out using a difluorocarbene precursor, generated in situ from sodium 2-chloro-2,2-difluoroacetate. This method is a safer and more practical alternative to the use of gaseous reagents like chlorodifluoromethane. A patent describing a similar transformation using difluorochloromethane reported a yield of 46.9% for this step.[1][2]

Reaction Scheme:

Caption: O-Difluoromethylation of 2-Nitrophenol.

Experimental Protocol:

-

Materials:

-

2-Nitrophenol

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 2-nitrophenol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous N,N-dimethylformamide (DMF).

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) is added to the stirred suspension.

-

The reaction mixture is heated to 100-120 °C and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(difluoromethoxy)nitrobenzene.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Nitrophenol | N/A |

| Product | 2-(Difluoromethoxy)nitrobenzene | N/A |

| Yield | 46.9% | [1][2] |

| Purity | >95% (after chromatography) | Typical |

Spectroscopic Data (Reference for a similar isomer, 4-(difluoromethoxy)nitrobenzene):

| Spectroscopy | Data | Reference |

| ¹H NMR | Aromatic protons and a triplet for the -OCHF₂ proton. | [3] |

| ¹³C NMR | Aromatic carbons and a triplet for the -OCHF₂ carbon. | [4] |

Step 2: Synthesis of this compound

The reduction of the nitro group in 2-(difluoromethoxy)nitrobenzene can be accomplished through various methods, with catalytic hydrogenation being a common and high-yielding approach. Alternatively, reduction using metals in acidic media, such as iron in acetic acid, is also effective.

Reaction Scheme:

Caption: Reduction of 2-(Difluoromethoxy)nitrobenzene.

Experimental Protocol (Catalytic Hydrogenation):

-

Materials:

-

2-(Difluoromethoxy)nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

A solution of 2-(difluoromethoxy)nitrobenzene (1.0 equiv) in ethanol or ethyl acetate is placed in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.

-

The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen (this should be done carefully, following appropriate safety procedures for handling hydrogen).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

The catalyst is removed by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-(Difluoromethoxy)nitrobenzene | N/A |

| Product | This compound | N/A |

| Yield | >90% (Typical) | General literature on nitro reductions |

| Purity | >98% (often after filtration) | Typical |

Workflow and Pathway Visualization

Synthetic Pathway Diagram

Caption: Overall synthetic pathway from 2-nitrophenol.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide outlines a reliable and practical synthetic route for the preparation of this compound from 2-nitrophenol. The described two-step process, involving O-difluoromethylation and subsequent nitro group reduction, provides a clear and reproducible methodology for obtaining this valuable chemical intermediate. The provided experimental protocols, quantitative data, and visual diagrams are intended to support researchers in the successful implementation of this synthesis in a laboratory setting.

References

- 1. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 2. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 3. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 1H NMR spectrum [chemicalbook.com]

- 4. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 13C NMR spectrum [chemicalbook.com]

The Difluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The difluoromethoxy group (-OCF₂H) has emerged as a pivotal substituent in modern medicinal chemistry, offering a unique electronic profile that significantly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth analysis of the electronic effects of the difluoromethoxy group, presenting quantitative data, detailed experimental methodologies, and visual representations of its role in molecular interactions and synthetic pathways. By understanding and harnessing the distinct characteristics of this group, researchers can strategically design more effective and resilient therapeutic agents.

Introduction: The Rise of the Difluoromethoxy Group in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, with the difluoromethoxy group gaining particular prominence.[1] Its growing popularity stems from its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[2] Unlike the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group presents a nuanced electronic character, acting as a weak electron-withdrawing group and a unique hydrogen bond donor. This duality allows for the fine-tuning of molecular properties, making it a valuable tool in the optimization of lead compounds.

Electronic Effects of the Difluoromethoxy Group

The electronic character of the difluoromethoxy group is a composite of its inductive and resonance effects. The high electronegativity of the two fluorine atoms results in a strong inductive electron withdrawal (-I effect). However, the oxygen atom's lone pairs can participate in resonance, donating electron density to an adjacent π-system (+R effect). The interplay of these opposing effects defines the overall electronic influence of the group.

Inductive and Resonance Effects

The difluoromethoxy group is considered a moderately electron-withdrawing substituent. The strong -I effect generally outweighs the +R effect, resulting in a net withdrawal of electron density from the attached scaffold. This is in contrast to the methoxy group, which is a net electron-donating group, and the trifluoromethoxy group, which is a significantly stronger electron-withdrawing group.

Hammett Parameters

The electronic influence of a substituent can be quantified using Hammett parameters (σ). These parameters provide a measure of the inductive and resonance effects of a substituent on the reactivity of a molecule. The table below summarizes the Hammett constants for the difluoromethoxy group in comparison to the methoxy and trifluoromethoxy groups.

| Substituent | σm[2] | σp[2] |

| -OCH₃ | 0.12 | -0.27 |

| -OCF₂H | 0.31 | 0.22 |

| -OCF₃ | 0.38 | 0.35 |

Caption: A summary of Hammett meta (σm) and para (σp) constants for methoxy, difluoromethoxy, and trifluoromethoxy groups.

The positive σm and σp values for the difluoromethoxy group confirm its electron-withdrawing nature at both the meta and para positions.[2]

Impact on Physicochemical Properties

The unique electronic properties of the difluoromethoxy group directly translate into significant effects on key physicochemical parameters of a molecule, including its acidity/basicity (pKa) and lipophilicity (logP).

Modulation of pKa

The electron-withdrawing nature of the difluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups. By withdrawing electron density, it can increase the acidity of an acidic proton or decrease the basicity of a basic nitrogen. This modulation of pKa can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

| Compound | pKa |

| Aniline | 4.63 |

| 4-Methoxyaniline | 5.34 |

| 4-(Difluoromethoxy)aniline | 3.53[3] |

Caption: A comparison of the pKa values of aniline and its para-substituted methoxy and difluoromethoxy derivatives.

Lipophilicity and the "Lipophilic Hydrogen Bond Donor" Concept

Lipophilicity, often expressed as logP or the Hansch parameter (π), is a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. The difluoromethoxy group is considered to be lipophilic, though less so than the trifluoromethoxy group.[1]

A key feature of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor."[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. This is a unique characteristic not observed in the methoxy or trifluoromethoxy groups. This hydrogen bonding capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.

| Substituent | Hansch Lipophilicity Parameter (π) |

| -OCH₃ | -0.02 |

| -OCF₂H | 0.43 |

| -OCF₃ | 1.04 |

Caption: A comparison of the Hansch lipophilicity parameters for methoxy, difluoromethoxy, and trifluoromethoxy groups.

| Compound | logP |

| Toluene | 2.73 |

| 2-Methoxytoluene | 2.59 |

| 2-(Difluoromethoxy)toluene | 2.60[4] |

| 4-Methoxytoluene | 2.59 |

| 4-(Difluoromethoxy)toluene | 2.60 |

Caption: A comparison of the logP values of toluene and its methoxy- and difluoromethoxy-substituted derivatives.

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols using a difluorocarbene source.

Protocol: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

Materials:

-

Substituted Phenol (1.0 equiv)

-

Sodium Chlorodifluoroacetate (2.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the substituted phenol in DMF, add potassium carbonate and sodium chlorodifluoroacetate.

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Determination of logP (Shake-Flask Method)

Materials:

-

1-Octanol (pre-saturated with water)

-

Water (pH 7.4 buffer, pre-saturated with 1-octanol)

-

Compound of interest

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the compound of interest in either 1-octanol or water.

-

Add a known volume of the stock solution to a mixture of 1-octanol and water in a separatory funnel.

-

Shake the funnel vigorously for a predetermined amount of time to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. A centrifuge can be used to aid in the separation.

-

Carefully collect samples from both the 1-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Determination of pKa (Potentiometric Titration)

Materials:

-

Compound of interest

-

Standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent (usually water or a co-solvent system).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Slowly add the standardized titrant from the burette in small increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point on the titration curve.

Visualizing the Role of the Difluoromethoxy Group

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a difluoromethoxy-containing compound.

Drug-Receptor Interaction

This diagram illustrates the concept of the difluoromethoxy group acting as a hydrogen bond donor in a hypothetical drug-receptor binding pocket.

Conclusion

The difluoromethoxy group offers a compelling and versatile option for medicinal chemists seeking to optimize the properties of drug candidates. Its unique electronic profile, characterized by weak electron-withdrawing character and the ability to act as a lipophilic hydrogen bond donor, provides a powerful tool for modulating pKa, lipophilicity, and target engagement. The synthetic methodologies for its introduction are well-established, allowing for its incorporation into a wide range of molecular scaffolds. As our understanding of the subtle electronic effects of this group continues to grow, so too will its application in the design of next-generation therapeutics.

References

potential applications of 2-(Difluoromethoxy)aniline in medicinal chemistry

An In-depth Technical Guide to the Applications of 2-(Difluoromethoxy)aniline in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical properties and enhance pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of profound interest, uniquely blending moderate lipophilicity, metabolic robustness, and the capacity for hydrogen bond donation. This technical guide delves into the specific utility of this compound as a strategic building block in drug discovery. We will explore the fundamental physicochemical properties of the difluoromethoxy group that drive its application, present detailed protocols for the synthesis and evaluation of its derivatives, and provide a forward-looking perspective on its potential to unlock novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules has become a routine and highly effective strategy in drug discovery.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Fluorinated groups like the trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) moieties are often employed to block metabolic hotspots, modulate pKa, enhance binding affinity, and improve membrane permeability.[2][4][5] The difluoromethoxy group, in particular, offers a nuanced set of characteristics that distinguishes it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing medicinal chemists with a tool for fine-tuning molecular properties.[6][7]

The Difluoromethoxy Group: A Privileged Moiety

The -OCF₂H group is often described as a "lipophilic hydrogen bond donor," a rare combination of features that makes it a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[7][8] Its properties are often intermediate between its methoxy and trifluoromethoxy cousins, allowing for precise property modulation.

Physicochemical Properties: A Comparative Analysis

The decision to employ an -OCF₂H group is driven by its distinct electronic and steric profile. It is weakly electron-withdrawing and, critically, the hydrogen atom is sufficiently acidic to act as a hydrogen bond donor, a capability absent in the -OCH₃ and -OCF₃ groups.[6][8] This allows it to maintain key interactions with biological targets when replacing more metabolically labile groups.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale for Selection |

| Hansch Lipophilicity (π) | ~ -0.02 | ~ +0.40 | ~ +1.04 | The -OCF₂H group offers a moderate increase in lipophilicity, which can improve membrane permeability without drastically reducing aqueous solubility.[4][6] |

| Hammett Constant (σp) | ~ -0.27 (Electron Donating) | ~ +0.14 (Weakly Withdrawing) | ~ +0.35 (Electron Withdrawing) | Its weak electron-withdrawing nature can favorably alter the pKa of nearby functional groups to optimize target engagement or solubility.[7] |

| Hydrogen Bonding | Acceptor Only | Donor and Acceptor | Acceptor Only | The ability to act as a hydrogen bond donor is a key advantage, making it a viable bioisostere for hydroxyl and thiol groups.[6][8] |

| Metabolic Stability | Low (Prone to O-demethylation) | High | High | The strong C-F bonds confer significant resistance to oxidative metabolism by Cytochrome P450 enzymes, increasing drug half-life.[6][7][9] |

Strategic Advantages in Drug Design

The unique properties of the -OCF₂H group translate into several key applications:

-

Blocking Metabolic Hotspots: A primary application is the replacement of a methoxy group that is a known site of O-demethylation. This modification can significantly enhance metabolic stability, leading to improved bioavailability and a longer plasma half-life.[7][9]

-

Bioisosteric Replacement: Its capacity to act as a hydrogen bond donor makes the -OCF₂H group an excellent bioisostere for hydroxyl or thiol groups.[8][10][11] This replacement often preserves biological activity while eliminating the metabolic liabilities associated with -OH and -SH moieties, such as rapid glucuronidation or oxidation.

-

Modulating Lipophilicity and Permeability: The group provides a "sweet spot" of lipophilicity, enhancing a drug's ability to cross cellular membranes without the excessive lipophilicity that can sometimes be conferred by an -OCF₃ group, which may lead to off-target effects or poor solubility.[4][12]

This compound: A Versatile Synthetic Building Block

While the difluoromethoxy group has been incorporated into approved drugs like pantoprazole and roflumilast, these often utilize the 4- or 3-substituted aniline isomers.[7] this compound, with CAS Number 22236-04-0, offers a distinct substitution pattern that medicinal chemists can exploit.[13][14] The ortho-relationship between the versatile aniline handle and the -OCF₂H group can enforce specific molecular conformations through intramolecular interactions or provide a unique steric and electronic presentation to a biological target.

The aniline functional group is a cornerstone of synthetic chemistry, allowing for a vast array of subsequent chemical transformations, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization and subsequent Sandmeyer reactions

-

Buchwald-Hartwig and other cross-coupling reactions

This reactivity makes this compound an ideal starting material for building diverse chemical libraries to probe structure-activity relationships (SAR).

Figure 1: Versatility of this compound as a synthetic hub.

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols provide a framework for the synthesis of this compound and the subsequent evaluation of its impact on metabolic stability.

Protocol 1: Synthesis of this compound

This two-step protocol is based on the difluoromethylation of 2-nitrophenol followed by catalytic reduction of the nitro group. The initial starting material, 2-nitrophenol, is commercially available.

Figure 2: Synthetic pathway for this compound.

Step 1: Synthesis of 2-Nitro-1-(difluoromethoxy)benzene

-

Reaction Setup: To a solution of 2-nitrophenol (1.0 eq) in a mixture of acetonitrile and water, add potassium hydroxide (KOH, 2.5 eq). Stir the mixture at room temperature until all solids dissolve.

-

Reagent Addition: Add diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br, 1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-nitro-1-(difluoromethoxy)benzene.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2-nitro-1-(difluoromethoxy)benzene (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps, but can be further purified by chromatography or distillation if necessary.

Protocol 2: In Vitro Metabolic Stability Assessment

To validate the hypothesis that replacing a labile group with the this compound moiety enhances metabolic stability, an in vitro assay using liver microsomes is essential.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound derived from this compound compared to its non-fluorinated analog.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compounds and positive control (e.g., testosterone)

-

Acetonitrile with internal standard (for quenching and analysis)

Procedure:

-

Preparation: Prepare stock solutions of test compounds and controls in DMSO. Prepare a master mix of HLM and phosphate buffer on ice.

-

Pre-incubation: In a 96-well plate, add the HLM/buffer mix to each well. Add a small volume of the test compound stock solution to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the t=0 time point.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant.

-

Half-life (t₁/₂): Calculated as 0.693 / k.

-

Intrinsic Clearance (CLᵢₙₜ): Calculated using the equation: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration in mg/mL]).

-

Figure 3: Workflow for in vitro metabolic stability assay.

Conclusion

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. It provides a reliable synthetic handle to introduce the strategically important difluoromethoxy group, which offers a unique combination of moderate lipophilicity, hydrogen bond donating capability, and exceptional metabolic stability.[6][8][13] By serving as a robust bioisostere for metabolically vulnerable moieties like methoxy and hydroxyl groups, it empowers chemists to systematically address pharmacokinetic challenges during lead optimization.[1][7] The protocols and conceptual frameworks presented in this guide are intended to equip drug discovery professionals with the foundational knowledge to effectively leverage this compound in the rational design of safer and more efficacious therapeutics.

References

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [guidechem.com]

- 14. scbt.com [scbt.com]

A Technical Guide to the Core Reactions of 2-(Difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)aniline is a key building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors. The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. This technical guide provides a comprehensive overview of the core reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.

N-Acylation of this compound

N-acylation is a fundamental transformation used to introduce an acyl group onto the nitrogen atom of this compound, typically to form amides. This reaction is often employed to protect the amino group or to synthesize biologically active amide derivatives. Common acylating agents include acid chlorides and anhydrides.

Experimental Protocol: Synthesis of N-(2-(difluoromethoxy)phenyl)acetamide

This protocol describes a general procedure for the N-acylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine (catalytic amount) or a non-nucleophilic base (e.g., triethylamine)

-

Toluene or an appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask, dissolve this compound (1.0 eq) in toluene.

-

Add a catalytic amount of pyridine or 1.2 equivalents of triethylamine.

-

With stirring, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford N-(2-(difluoromethoxy)phenyl)acetamide.

Table 1: N-Acylation of Anilines with Acetic Anhydride (Representative Data)

| Aniline Derivative | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Pyridine (cat.) | Toluene | Reflux | 1 | High | [1] |

| 2-Aminofluorene | Acetic Anhydride | Pyridine (cat.) | Toluene | Reflux | 1 | High | [1] |

Note: This data is for analogous reactions and serves as a general guideline.

Caption: N-Acylation of this compound.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the nitrogen atom of this compound, forming secondary or tertiary amines. This reaction is crucial for modulating the physicochemical properties of molecules in drug discovery. Common methods include reaction with alkyl halides or reductive amination.

Experimental Protocol: Synthesis of N-Ethyl-2-(difluoromethoxy)aniline

This protocol provides a general procedure for the N-alkylation of this compound using ethyl iodide.

Materials:

-

This compound

-

Ethyl Iodide

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

-

To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: N-Alkylation of Anilines with Ethyl Iodide (Representative Data)

| Aniline Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Difluoro-6-nitroaniline | Ethyl Iodide | K₂CO₃ | Acetone | Reflux | 4-6 | Good | [2] |

Note: This data is for an analogous reaction and serves as a general guideline.

Caption: N-Alkylation Experimental Workflow.

Sandmeyer Reaction of this compound

The Sandmeyer reaction is a versatile method for converting primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. This is particularly useful for introducing halides (Cl, Br) or a cyano group, which are not easily introduced by direct electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 1-Chloro-2-(difluoromethoxy)benzene

This protocol outlines a general procedure for the Sandmeyer reaction of this compound to yield the corresponding aryl chloride.[3]

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Beakers

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a three-necked flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate beaker, dissolve copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

-

Table 3: Sandmeyer Reaction of Anilines (Representative Data)

| Aniline Derivative | Reagents | Product | Yield (%) | Reference |

| Aniline | 1. NaNO₂, HCl; 2. CuCl | Chlorobenzene | High | [3] |

| 2,5-Dichloroaniline | 1. NaNO₂, H₂SO₄/AcOH; 2. H₂O | 2,5-Dichlorophenol | Low | [4] |

Note: This data is for analogous reactions and serves as a general guideline.

Caption: Sandmeyer Reaction Pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Starting from an aryl halide or triflate derived from this compound (e.g., 1-bromo-2-(difluoromethoxy)benzene), various coupling partners can be introduced.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an aryl halide or triflate.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-2-(difluoromethoxy)benzene with phenylboronic acid.

Materials:

-

1-Bromo-2-(difluoromethoxy)benzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 1-bromo-2-(difluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Suzuki-Miyaura Coupling of Aryl Bromides (Representative Data)

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Bromobenzene | Phenylboronic acid | Pd(0) catalyst | K₂CO₃ | Ethanol | 80 | 70 | [5] |

| 3-Pyridyl triflate | Alkenylboronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | - | Good-Excellent | [6] |

Note: This data is for analogous reactions and serves as a general guideline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-bromo-2-(difluoromethoxy)benzene with aniline.

Materials:

-

1-Bromo-2-(difluoromethoxy)benzene

-

Aniline

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and phosphine ligand in a Schlenk flask.

-

Add the aryl bromide, amine, and base.

-

Add the anhydrous solvent.

-

Seal the flask and heat the reaction mixture with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Table 5: Buchwald-Hartwig Amination of Aryl Halides (Representative Data)

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂/TrixiePhos | t-BuOLi | Toluene | - | >90 | [7] |

| Aryl Triflate | Primary Amine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | - | Good | [8] |

Note: This data is for analogous reactions and serves as a general guideline.

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion

This technical guide has provided an overview of key reactions involving this compound, a versatile building block in modern synthetic chemistry. The detailed protocols and representative data for N-acylation, N-alkylation, Sandmeyer, and palladium-catalyzed cross-coupling reactions serve as a valuable resource for researchers. While the specific quantitative data for this compound in all these transformations require further exploration in the primary literature, the provided procedures, adapted from analogous systems, offer a solid foundation for the synthesis and derivatization of this important intermediate. The continued investigation into the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant applications in medicine, agriculture, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

introductory protocols for handling ortho-substituted anilines

An in-depth technical guide for researchers, scientists, and drug development professionals on the introductory protocols for handling and utilizing ortho-substituted anilines.

Ortho-substituted anilines are a pivotal class of aromatic amines that serve as foundational scaffolds in numerous scientific fields, particularly in medicinal chemistry and synthetic organic chemistry.[1] Their importance is underscored by their presence in a wide array of therapeutic agents, from kinase inhibitors in oncology to antimicrobial sulfonamides.[2] The unique electronic and steric properties conferred by the ortho-substituent dramatically influence the reactivity of the aniline moiety, presenting both challenges and opportunities for synthetic chemists.

This guide provides an in-depth exploration of the core principles and introductory protocols for handling these versatile building blocks. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for key transformations, structured data for easy comparison, and visual workflows to clarify complex processes. Understanding these foundational protocols is critical for the effective design, synthesis, and optimization of novel chemical entities in drug discovery and materials science.[2][3]

Core Concept: The "Ortho Effect"

A fundamental principle governing the reactivity of ortho-substituted anilines is the "ortho effect." This phenomenon describes how a substituent at the position adjacent to the amino group can significantly alter the molecule's basicity and reactivity, often in a manner not solely predicted by its electronic properties (inductive or resonance effects).[4]

Generally, ortho-substituted anilines are weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[4] This is attributed to a combination of steric hindrance, which physically obstructs the lone pair of electrons on the nitrogen from participating in reactions, and electronic effects that can include intramolecular hydrogen bonding.[4][5] This effect is crucial when planning synthetic routes, as it impacts the nucleophilicity of the amino group and the accessibility of the aromatic ring to electrophiles.

References

An In-Depth Technical Guide to the Stability and Storage of 2-(Difluoromethoxy)aniline

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Difluoromethoxy)aniline (CAS No. 22236-04-0). The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

Chemical Stability

This compound is generally stable under recommended storage conditions.[1][2][3] However, it is sensitive to certain environmental factors. Multiple sources indicate that the compound is both air and light sensitive.[1][4] Therefore, exposure to atmospheric oxygen and light should be minimized to prevent degradation. The compound may also be sensitive to moisture, making a dry storage environment crucial.

Hazardous decomposition products formed under fire conditions can include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2] Thermal decomposition can also lead to the release of irritating gases and vapors.[4]

Incompatible Materials: To ensure stability, avoid contact with strong oxidizing agents and strong acids.[1][2]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound.

Storage Conditions:

-

Container: Keep the container tightly closed and upright to prevent leakage.[1][2][3][5]

-

Atmosphere: For optimal quality, store under an inert atmosphere, such as nitrogen or argon.[1][4]

-

Location: Store in a dry, cool, and well-ventilated place.[1][2][3][5]

-

Temperature: Store at ambient temperatures, avoiding overheating.[5][6]

Handling Procedures:

-

Handling should be performed in a well-ventilated area or under a chemical fume hood.[4][5][7]

-

Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and protective clothing.[1][2][5][8]

-

Wash hands thoroughly after handling.[5]

-

Take measures to prevent the buildup of electrostatic charge.[2][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22236-04-0 | [6][9][10][11][12] |

| Molecular Formula | C₇H₇F₂NO | [9][10][12] |

| Molecular Weight | 159.13 g/mol | [9][12] |

| Boiling Point | 205 °C (lit.) | [10] |

| Density | 1.272 g/mL at 25 °C (lit.) | [10] |

| Refractive Index | n20/D 1.505 (lit.) | [10] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [10] |

Table 2: Summary of Recommended Storage and Handling Conditions

| Condition | Recommendation | Source(s) |

| Storage Temperature | Ambient | [5][6] |

| Atmosphere | Inert atmosphere recommended | [1][4] |

| Light | Protect from light | [1][4] |

| Moisture | Store in a dry place | [1][2][3][5] |

| Container | Tightly closed, upright | [1][2][3][5] |

| Ventilation | Store and handle in a well-ventilated area | [1][2][3][4][5][7] |

| Incompatibilities | Strong oxidizing agents, strong acids | [1][2] |

Experimental Protocols

General Protocol for Chemical Stability Assessment:

-

Sample Preparation: Prepare multiple aliquots of this compound of known purity and concentration in appropriate, inert containers.

-

Stress Conditions: Expose the aliquots to a range of controlled stress conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.

-

Humidity: Controlled humidity levels (e.g., 75% RH).

-

Light: Exposure to UV and visible light, often in a photostability chamber.

-

Oxygen: Exposure to air versus an inert atmosphere.

-

pH: Testing in acidic and basic solutions (for solution stability).

-

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the samples at each time point using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and any significant degradation products. Determine the degradation rate and identify potential degradation pathways.

Visualizations

The following diagrams illustrate key workflows and potential degradation pathways.

References

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. Page loading... [wap.guidechem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. angenechemical.com [angenechemical.com]

- 9. scbt.com [scbt.com]

- 10. parchem.com [parchem.com]

- 11. 2-(ジフルオロメトキシ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-(Difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 2-(difluoromethoxy)aniline as a key starting material. The unique physicochemical properties imparted by the difluoromethoxy group, such as increased metabolic stability and altered lipophilicity, make this aniline derivative a valuable building block in modern medicinal chemistry. This document outlines a representative synthetic strategy for a pyrimidine-based kinase inhibitor and provides data on the biological activity of structurally related compounds.

Introduction